2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4 and its molecular weight is 439.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Src family tyrosine kinases , which include Lck, Hck, Fyn, and EGFR . These kinases play crucial roles in cellular signaling, particularly in cell growth, differentiation, and survival .
Mode of Action
This compound acts as a potent and selective inhibitor of the Src family tyrosine kinases . It binds to these kinases in an ATP-competitive manner, preventing their normal function and leading to changes in cellular signaling .
Biochemical Pathways
The inhibition of Src family tyrosine kinases affects several biochemical pathways. One notable pathway is the AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis . The compound’s action hinders this axis, leading to the inhibition of CDK1, the main trigger of entry into mitosis .
Result of Action
The compound’s action results in significant cytotoxic effects and induces apoptosis in certain cell lines, such as Burkitt lymphoma cells . Moreover, it can induce a G2/M arrest in these cells, shifting the balance toward apoptosis rather than growth arrest .
Action Environment
Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, it is recommended to store the compound at -20°C to maintain its stability . Additionally, repeated freeze/thaw cycles should be avoided
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4/c1-30-15-7-8-17(18(9-15)31-2)25-19(28)11-26-12-23-20-16(21(26)29)10-24-27(20)14-5-3-13(22)4-6-14/h3-10,12H,11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXVGFJJBGFALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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